

Stability and degradation profile of 2-Ethylpiperazine under various conditions

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Compound of Interest

Compound Name: 2-Ethylpiperazine

Cat. No.: B087285

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An In-depth Technical Guide to the Stability and Degradation Profile of **2-Ethylpiperazine**

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation profile of **2-Ethylpiperazine**. In the absence of extensive direct studies on this specific molecule, this document leverages the well-documented degradation pathways of the parent compound, piperazine, and its alkylated analogs to construct a predictive stability profile. We delve into the probable degradation mechanisms under thermal, oxidative, hydrolytic, and photolytic stress. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable, detailed experimental protocols for conducting forced degradation studies. The insights and methodologies presented herein are designed to be a foundational resource for ensuring the quality, safety, and efficacy of products containing **2-Ethylpiperazine**.

Introduction: The Significance of 2-Ethylpiperazine Stability

2-Ethylpiperazine is a substituted diamine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The integrity of the piperazine ring and its substituents is paramount to the therapeutic efficacy and safety of the final drug product. A thorough understanding of the stability of **2-Ethylpiperazine** and its susceptibility to

degradation under various environmental conditions is therefore a critical aspect of drug development, formulation, and manufacturing.

Forced degradation studies are an indispensable tool for elucidating the intrinsic stability of a molecule.^[1] They provide insights into potential degradation pathways, help in the development of stability-indicating analytical methods, and are a key component of regulatory submissions.^[2] While specific degradation data for **2-Ethylpiperazine** is not extensively published, a wealth of information on the degradation of piperazine, particularly in the context of industrial applications like carbon capture, offers a robust foundation for predicting its behavior.^{[3][4][5]} Studies on methylated piperazines further refine these predictions, indicating that alkyl substitution can influence the rate of degradation.^[6]

This guide synthesizes the available information to present a predictive analysis of **2-Ethylpiperazine**'s degradation profile and provides detailed protocols to empower researchers to validate these predictions experimentally.

Physicochemical Properties and Intrinsic Stability

2-Ethylpiperazine is a cyclic diamine that is generally stable under recommended storage conditions.^{[7][8]} However, like other amines, it is susceptible to degradation in the presence of strong oxidizing agents.^{[9][10]}

Table 1: General Properties of **2-Ethylpiperazine**

Property	Value	Source(s)
CAS Number	135-00-2	^{[7][8][9][11]}
Molecular Formula	C6H14N2	
Appearance	Powder to crystal, light yellow to amber to dark green	^[7]
Storage	Store in a dry, cool, and well-ventilated place.	^[12]
Incompatibilities	Strong oxidizing agents.	^{[7][10]}

Predicted Degradation Pathways of 2-Ethylpiperazine

The degradation of **2-Ethylpiperazine** can be predicted by understanding the reactivity of the piperazine ring, particularly the two secondary amine groups. The ethyl group at the 2-position is expected to influence the degradation kinetics and potentially the nature of the degradation products due to steric and electronic effects.

Thermal Degradation

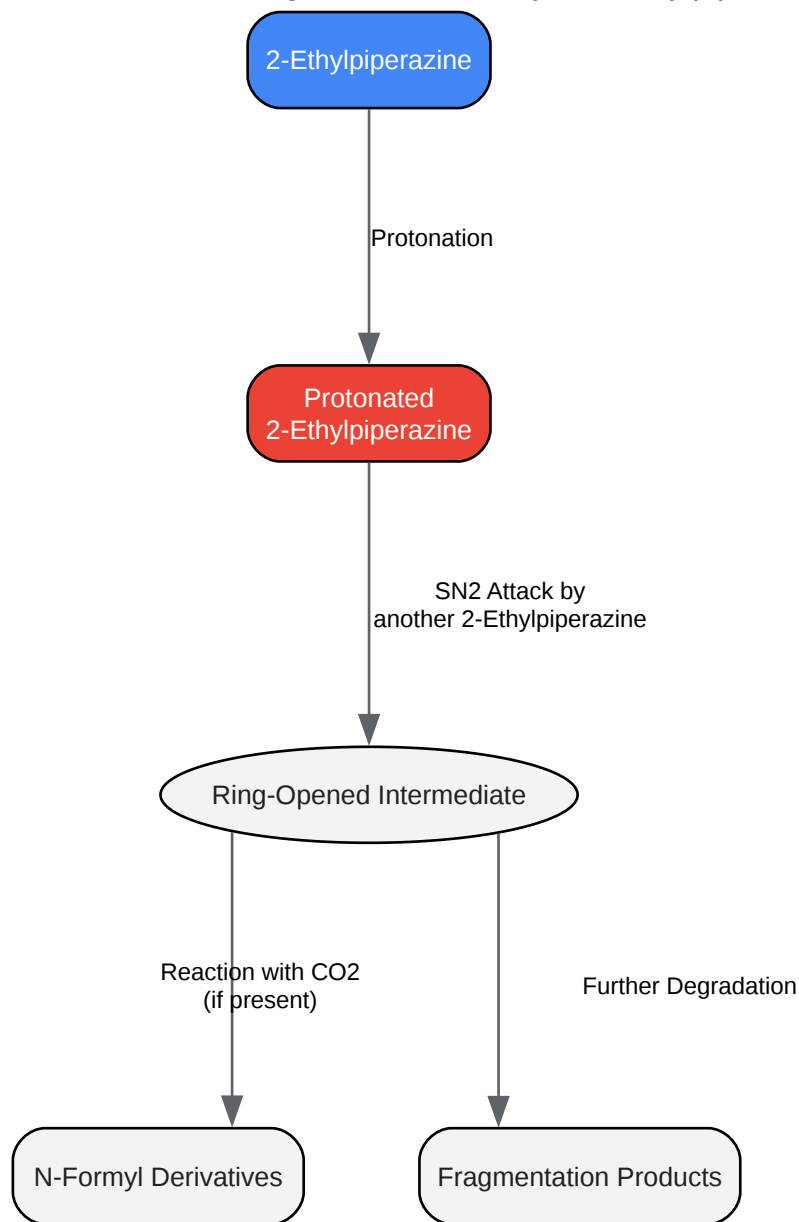
The thermal degradation of piperazine is known to proceed via nucleophilic substitution (SN2) reactions, often initiated by a protonated piperazine molecule attacking another piperazine molecule, leading to ring-opening.[5] This process is temperature-dependent and follows first-order kinetics.[3] Key degradation products of piperazine under thermal stress include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine (AEP).[3][13][14]

For **2-Ethylpiperazine**, a similar mechanism is anticipated. The presence of the ethyl group may increase the rate of degradation, as has been observed with methyl-substituted piperazines.[6]

Predicted Thermal Degradation Products:

- Ring-opened species resulting from nucleophilic attack.
- N-formylated derivatives.
- Products of further fragmentation of the ring.

Predicted Thermal Degradation Pathway of 2-Ethylpiperazine



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Caption: Predicted thermal degradation pathway of **2-Ethylpiperazine**.

Oxidative Degradation

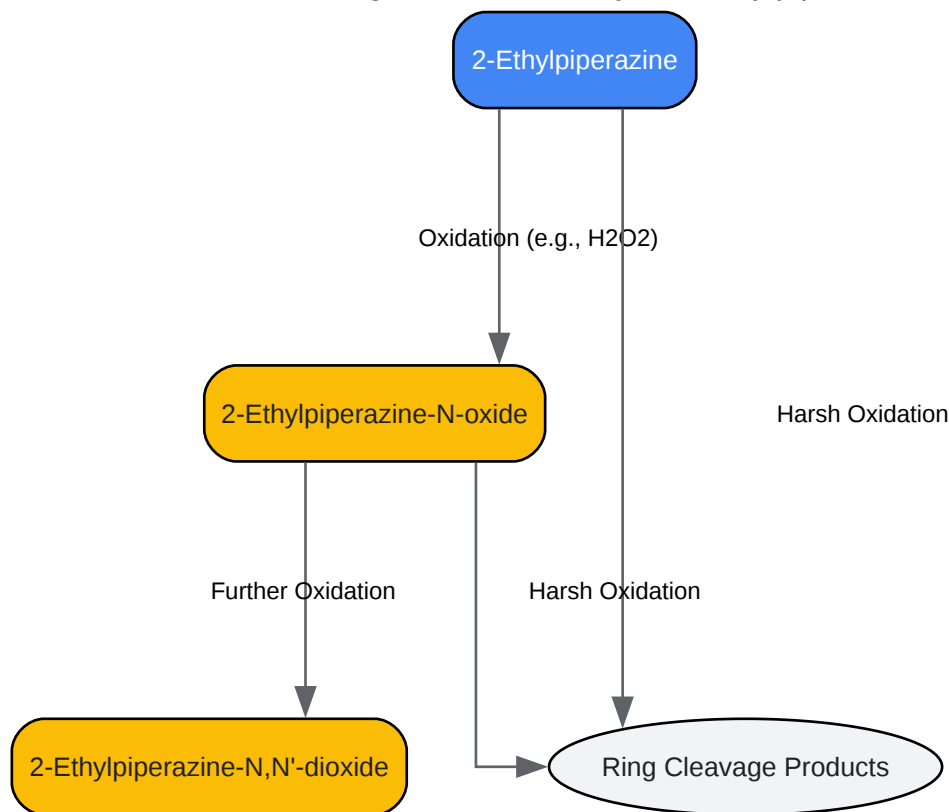
The secondary amine functionalities of **2-Ethylpiperazine** are susceptible to oxidation. The Safety Data Sheets explicitly mention incompatibility with strong oxidizing agents.^{[7][9][10]} Oxidation can lead to the formation of N-oxides, hydroxylamines, and, under more strenuous

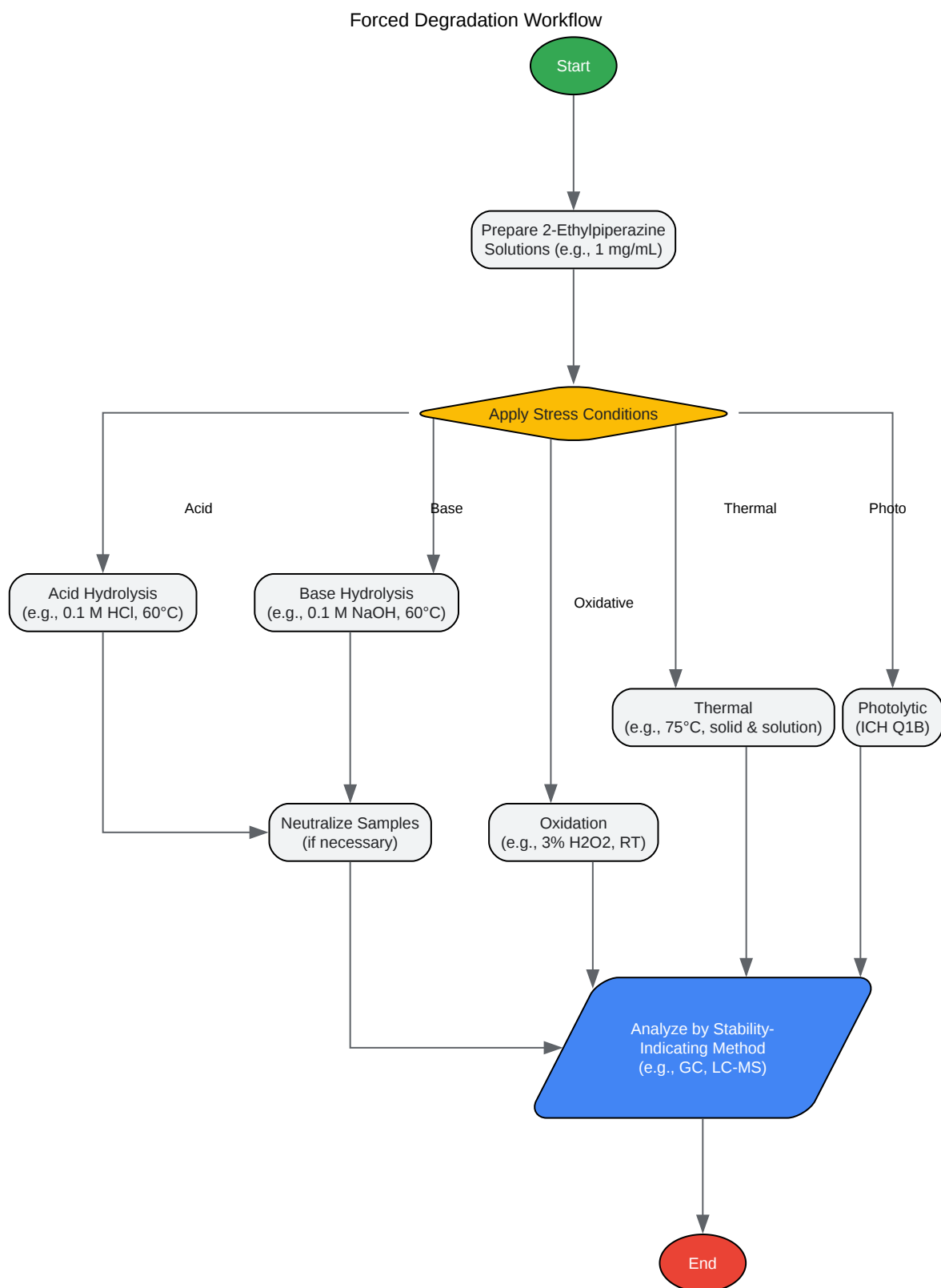
conditions, ring cleavage. The presence of metal ions, such as copper, can catalyze the oxidation of piperazine.[3]

Predicted Oxidative Degradation Products:

- **2-Ethylpiperazine-N-oxide**
- **2-Ethylpiperazine-N,N'-dioxide**
- Products of ring cleavage, such as ethylenediamine derivatives and smaller organic acids.

Predicted Oxidative Degradation Pathway of 2-Ethylpiperazine





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Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

- Preparation of Stock Solution: Prepare a stock solution of **2-Ethylpiperazine** in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. [1]2. Acidic Hydrolysis:
 - To an appropriate volume of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid. [1] * Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 12, 24, 48 hours). [15][16] * At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).
 - Dilute with the mobile phase or a suitable solvent for analysis.
- Basic Hydrolysis:
 - To an appropriate volume of the stock solution, add an equal volume of 0.1 M to 1.0 M sodium hydroxide. [1] * Follow the same incubation and sampling procedure as for acidic hydrolysis.
 - Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl).
 - Dilute for analysis.

Oxidative Degradation

- Preparation: To the stock solution of **2-Ethylpiperazine**, add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3-10% H₂O₂. [16]2. Incubation: Store the solution at room temperature and protect it from light.
- Sampling: Withdraw aliquots at specified time intervals (e.g., 12, 24 hours). [16]4. Analysis: Analyze the samples directly or after appropriate dilution.

Thermal Degradation

- Solid State: Place a known quantity of solid **2-Ethylpiperazine** in a controlled temperature environment (e.g., 75°C). [16]At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

- Solution State: Incubate the stock solution of **2-Ethylpiperazine** at an elevated temperature (e.g., 75°C). [16] Withdraw aliquots at specified time intervals, cool, and analyze.

Photodegradation

- Exposure: Expose the **2-Ethylpiperazine** solution and solid material to a light source that provides a combination of UV and visible light, as specified in the ICH Q1B guideline. [1]2.
Control: Simultaneously, keep a control sample protected from light.
- Analysis: After the specified exposure period, analyze both the exposed and control samples.

Analytical Methodologies

A stability-indicating analytical method is one that can separate the parent compound from its degradation products.

Table 2: Recommended Analytical Methods

Method	Application	Details	Source(s)
Gas Chromatography (GC)	Quantification of 2-Ethylpiperazine and known related substances.	A validated GC method for 1-ethylpiperazine has been reported. A DB-17 column with helium carrier gas and FID detection is a good starting point.	[17]
Liquid Chromatography-Mass Spectrometry (LC-MS)	Identification and quantification of unknown degradation products.	Reversed-phase chromatography (e.g., C18 column) coupled with a mass spectrometer can be used to identify the mass of degradation products and aid in structure elucidation.	[15][16][18]
Ion Chromatography (IC)	Analysis of small ionic degradation products.	Useful for quantifying small organic acids or anions that may form during degradation.	[18]

Conclusion and Recommendations

This guide provides a predictive framework for understanding the stability of **2-Ethylpiperazine**, based on the well-established degradation chemistry of piperazine. It is anticipated that **2-Ethylpiperazine** will be most susceptible to thermal and oxidative degradation. The primary degradation pathways are likely to involve nucleophilic substitution leading to ring-opening under thermal stress and N-oxidation under oxidative stress.

Key Recommendations:

- **Experimental Verification:** The predicted degradation pathways outlined in this guide should be confirmed through rigorous experimental forced degradation studies using the provided

protocols.

- **Method Development:** A stability-indicating analytical method, capable of separating **2-Ethylpiperazine** from all potential degradation products, must be developed and validated.
- **Handling and Storage:** To ensure the stability of **2-Ethylpiperazine**, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and protected from excessive heat. [12][19] By following the guidance and protocols within this document, researchers and drug development professionals can build a comprehensive understanding of the stability and degradation profile of **2-Ethylpiperazine**, thereby ensuring the development of safe and effective pharmaceutical products.

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